Zafirlukast M6 Metabolite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zafirlukast M6 Metabolite is a derivative of Zafirlukast, a leukotriene receptor antagonist primarily used for the prophylaxis and chronic treatment of asthma. Zafirlukast works by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation .
准备方法
The preparation of Zafirlukast M6 Metabolite involves synthetic routes that typically include hydroxylation reactions. Zafirlukast itself is synthesized through a series of steps involving the formation of an indole core, followed by functional group modifications to introduce the necessary pharmacophores . Industrial production methods for Zafirlukast involve large-scale chemical synthesis, often utilizing solvents like tetrahydrofuran, dimethylsulfoxide, and acetone .
化学反应分析
Zafirlukast M6 Metabolite undergoes various chemical reactions, including:
Reduction: Though less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated derivatives .
科学研究应用
Zafirlukast M6 Metabolite has several scientific research applications:
作用机制
The mechanism of action of Zafirlukast M6 Metabolite involves its interaction with cysteinyl leukotriene receptors. By blocking these receptors, the compound reduces the effects of leukotrienes, which are mediators of inflammation and bronchoconstriction. This action helps in alleviating symptoms of asthma and other inflammatory conditions .
相似化合物的比较
Zafirlukast M6 Metabolite can be compared with other leukotriene receptor antagonists like Montelukast and Pranlukast. While all these compounds share a similar mechanism of action, this compound is unique in its specific metabolic pathway and the formation of hydroxylated derivatives . This uniqueness makes it a valuable compound for studying drug metabolism and the effects of leukotriene receptor antagonism.
Similar Compounds
- Montelukast
- Pranlukast
- Ibudilast
These compounds also act as leukotriene receptor antagonists but differ in their chemical structure and specific pharmacokinetic properties .
属性
分子式 |
C31H33N3O7S |
---|---|
分子量 |
591.7 g/mol |
IUPAC 名称 |
(3-hydroxycyclopentyl) N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O7S/c1-19-6-4-5-7-29(19)42(38,39)33-30(36)21-9-8-20(28(15-21)40-3)14-22-18-34(2)27-13-10-23(16-26(22)27)32-31(37)41-25-12-11-24(35)17-25/h4-10,13,15-16,18,24-25,35H,11-12,14,17H2,1-3H3,(H,32,37)(H,33,36) |
InChI 键 |
OPQKYGDYABHOST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCC(C5)O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。